7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
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Overview
Description
7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester.
Cyclization: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide, to form the pyrazolo[4,3-d]pyrimidine core.
Isopropylation: The isopropyl group is introduced at the 5-position through an alkylation reaction using isopropyl bromide or a similar reagent.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the chlorine atom, resulting in the formation of dechlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as CDKs. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site of the kinase, stabilizing the inhibitor-kinase complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring fused to the pyrazolo[4,3-d]pyrimidine core, also known for its kinase inhibitory properties.
Uniqueness
7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable lead compound for the development of targeted therapies in cancer treatment.
Properties
Molecular Formula |
C9H9ClN4O2 |
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Molecular Weight |
240.64 g/mol |
IUPAC Name |
7-chloro-5-propan-2-yl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C9H9ClN4O2/c1-3(2)8-11-4-5(7(10)12-8)13-14-6(4)9(15)16/h3H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
XXRQTACFYGOISC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(NN=C2C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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